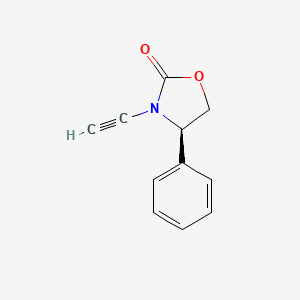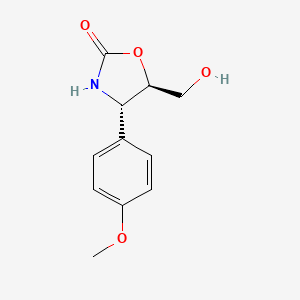
2,2-Dimethyldotriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyldotriacontane is a long-chain hydrocarbon with the molecular formula C34H70. It is a member of the alkane family, characterized by its saturated carbon chain with no double or triple bonds. This compound is notable for its structural stability and hydrophobic nature, making it an interesting subject for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyldotriacontane typically involves the alkylation of smaller hydrocarbons. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a strong acid catalyst like aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of unsaturated hydrocarbons or the polymerization of smaller alkanes. These processes are carried out in large reactors under controlled temperatures and pressures to maximize efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyldotriacontane primarily undergoes substitution reactions due to its saturated nature. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Halogenation using chlorine or bromine in the presence of UV light.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Major Products
Halogenation: Formation of haloalkanes.
Oxidation: Formation of alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyldotriacontane has several applications in scientific research:
Chemistry: Used as a model compound for studying long-chain hydrocarbons and their reactions.
Biology: Investigated for its role in biological membranes and lipid bilayers.
Medicine: Explored for its potential in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyldotriacontane is primarily physical rather than chemical. Its hydrophobic nature allows it to interact with lipid membranes, potentially altering their fluidity and permeability. This interaction can influence various biological processes, including membrane protein function and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,12-Dimethyldotriacontane
- 10,22-Dimethyldotriacontane
Comparison
2,2-Dimethyldotriacontane is unique due to its specific methyl group positioning, which can influence its physical properties and reactivity. Compared to its isomers, it may exhibit different melting points, solubility, and interaction with other molecules, making it a distinct compound for various applications.
Eigenschaften
CAS-Nummer |
185353-70-2 |
|---|---|
Molekularformel |
C34H70 |
Molekulargewicht |
478.9 g/mol |
IUPAC-Name |
2,2-dimethyldotriacontane |
InChI |
InChI=1S/C34H70/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34(2,3)4/h5-33H2,1-4H3 |
InChI-Schlüssel |
RUMNICRYTMQFOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


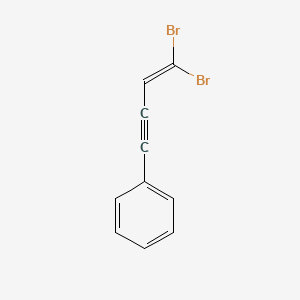

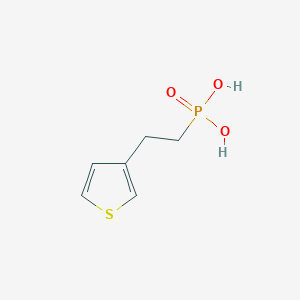
di(propan-2-yl)-lambda~5~-phosphane](/img/structure/B14243917.png)
![(E)-1-{3-Chloro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B14243924.png)
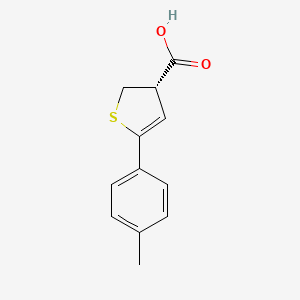
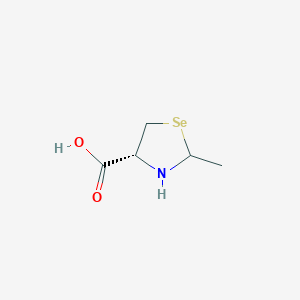
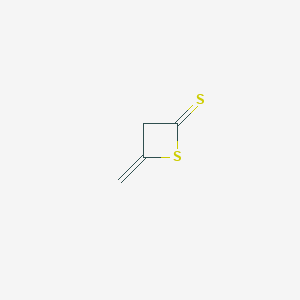
![Benzoic acid, 3,3'-[1,3-phenylenebis(carbonylimino)]bis-, dimethyl ester](/img/structure/B14243962.png)


